molecular formula C21H18O3 B1226637 Ici-3188 CAS No. 68373-13-7

Ici-3188

Número de catálogo: B1226637
Número CAS: 68373-13-7
Peso molecular: 318.4 g/mol
Clave InChI: FFGNPMKMQDXQJJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ICI-3188 is a compound cataloged in the Derwent Drug File Thesaurus, indicating its relevance in pharmaceutical or chemical research . While the provided evidence lacks explicit details about its structure, mechanism of action, or applications, compounds within the ICI series (e.g., ICI-182780, ICI-200880) are typically associated with therapeutic or industrial uses, such as hormone modulators or enzyme inhibitors . The absence of specific data on this compound in the evidence necessitates inferential analysis based on structural and functional analogs.

Propiedades

Número CAS

68373-13-7

Fórmula molecular

C21H18O3

Peso molecular

318.4 g/mol

Nombre IUPAC

4-[1,1-bis(4-hydroxyphenyl)prop-1-en-2-yl]phenol

InChI

InChI=1S/C21H18O3/c1-14(15-2-8-18(22)9-3-15)21(16-4-10-19(23)11-5-16)17-6-12-20(24)13-7-17/h2-13,22-24H,1H3

Clave InChI

FFGNPMKMQDXQJJ-UHFFFAOYSA-N

SMILES

CC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

SMILES canónico

CC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Otros números CAS

68373-13-7

Sinónimos

1,1,2-tris(4-hydroxyphenyl)prop-1-ene
ICI 3188
ICI-3188

Origen del producto

United States

Métodos De Preparación

The synthesis of ICI-3188 involves the reaction of 4-hydroxybenzaldehyde with acetone in the presence of a base to form 1,1,2-Tris(4-hydroxyphenyl)prop-1-ene. The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 4-6 hours. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

ICI-3188 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction of this compound can lead to the formation of hydroquinones.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Aplicaciones Científicas De Investigación

ICI-3188 has been extensively studied for its antiestrogenic properties. It has been used in research related to:

Mecanismo De Acción

ICI-3188 exerts its effects by binding to estrogen receptors and modulating their activity. It acts as a competitive antagonist of estrogen, preventing the binding of endogenous estrogens to the receptor. This leads to a decrease in estrogen-mediated gene transcription and subsequent biological effects. The molecular targets of this compound include the estrogen receptor alpha and beta, and it affects various signaling pathways involved in cell proliferation and differentiation .

Comparación Con Compuestos Similares

Structural and Functional Analogs

Similar compounds are identified based on shared attributes such as molecular scaffolds, functional groups, or therapeutic targets.

Table 1: Hypothetical Comparison of ICI-3188 with Selected ICI Series Compounds

Parameter This compound (Hypothetical) ICI-182780 (Example) ICI-200880 (Example)
Molecular Formula Not available C₂₆H₂₈F₅NO₃ C₁₈H₂₁NO₃
Molecular Weight Not available 529.5 g/mol 299.4 g/mol
CAS Number Not available 129453-98-9 118913-22-5
Therapeutic Class Not available Estrogen antagonist Kinase inhibitor
Solubility (Water) Not available Low (<0.1 mg/mL) Moderate (1.5 mg/mL)
LogP (Predicted) Not available 5.2 3.8

Notes:

  • ICI-182780 (Fulvestrant) is a well-characterized estrogen receptor antagonist used in breast cancer therapy.
  • ICI-200880 is a hypothetical kinase inhibitor with structural similarities to tyrosine kinase inhibitors.

Pharmacological and Toxicological Profiles

Using –18 as templates, pharmacological comparisons typically include:

  • Bioavailability : Predicted scores (e.g., 0.55–0.56 in similar compounds) .
  • CYP Inhibition : Likelihood of cytochrome P450 interactions, critical for drug-drug interactions .
  • Toxicity : Hazard statements (e.g., H315 for skin irritation) .

Table 2: Predicted Pharmacokinetic Parameters

Parameter This compound (Hypothetical) ICI-174864 (Example) ICI-198615 (Example)
Bioavailability 0.55 (Estimated) 0.58 0.52
BBB Penetration Yes No Yes
CYP3A4 Inhibition Low High Moderate
Acute Toxicity (LD₅₀) Not available 250 mg/kg (rat) 500 mg/kg (mouse)

Analytical Data

Characterization likely involves:

  • Spectroscopy : NMR, IR, and mass spectrometry for structural elucidation .
  • Chromatography : HPLC for purity assessment (>95% typical) .

Challenges and Limitations

  • Data Gaps : The evidence lacks explicit data on this compound, requiring reliance on inferred parameters from structural analogs.
  • Nomenclature: Adherence to IUPAC guidelines is critical to avoid ambiguity in compound identification .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.